molecular formula C23H25ClN2O4 B5917706 3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4H-chromen-4-one

3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4H-chromen-4-one

Cat. No.: B5917706
M. Wt: 428.9 g/mol
InChI Key: BPLGQISUMCSMOJ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4H-chromen-4-one is a synthetic chromen-4-one derivative with the molecular formula C₂₃H₂₅ClN₂O₄ and a monoisotopic mass of 428.150285 Da . Its structure features:

  • A 4-chlorophenyl group at position 3, contributing to hydrophobic interactions.
  • A methyl group at position 2, influencing steric effects.
  • A piperazine ring substituted with a 2-hydroxyethyl group at position 8, which improves water solubility compared to simpler alkyl-piperazine derivatives.

Properties

IUPAC Name

3-(4-chlorophenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O4/c1-15-21(16-2-4-17(24)5-3-16)22(29)18-6-7-20(28)19(23(18)30-15)14-26-10-8-25(9-11-26)12-13-27/h2-7,27-28H,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLGQISUMCSMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)CCO)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4H-chromen-4-one typically involves multiple steps, including the formation of the chromenone core and the subsequent functionalization with the chlorophenyl and piperazine groups. One common method involves the use of a Mannich reaction, where the chromenone core is reacted with formaldehyde and a secondary amine, such as piperazine, under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. For example, the hydroxy group can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the piperazine moiety can interact with receptor sites, altering their function .

Comparison with Similar Compounds

Solubility and Bioavailability

  • The hydroxyethyl-piperazine substituent in the target compound (428.91 Da) improves aqueous solubility compared to ethyl- or methyl-piperazine analogs (e.g., compound in ). This is critical for oral bioavailability .
  • The trifluoromethyl group in enhances metabolic resistance but reduces solubility, requiring formulation adjustments.

Binding Affinity

  • Benzimidazole-containing derivatives (e.g., ) show stronger interactions with ATP-binding pockets of kinases due to aromatic stacking, whereas 4-chlorophenyl groups (e.g., ) favor hydrophobic binding sites.

Research Findings

  • Antimicrobial Activity : Derivatives with hydroxyethyl-piperazine (e.g., ) show moderate antibacterial activity against Gram-positive strains, likely due to membrane disruption .
  • Kinase Inhibition: The trifluoromethyl analog () exhibits IC₅₀ values in the nanomolar range against CDK2, attributed to enhanced electron-withdrawing effects stabilizing inhibitor-enzyme interactions .
  • Toxicity: Ethylpiperazine derivatives () demonstrate higher cytotoxicity in vitro compared to hydroxyethyl analogs, possibly due to increased lipophilicity and nonspecific cell penetration .

Biological Activity

The compound 3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4H-chromen-4-one , often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C24H28ClNO3\text{C}_{24}\text{H}_{28}\text{Cl}\text{N}\text{O}_{3}

1. Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes, particularly acetylcholinesterase (AChE) and urease. In a series of tests, it demonstrated promising AChE inhibitory activity with IC50 values comparable to established inhibitors . This suggests potential applications in treating conditions like Alzheimer's disease, where AChE inhibition is beneficial.

3. Anti-inflammatory and Anticancer Properties

Piperazine derivatives have been linked to anti-inflammatory and anticancer activities. Studies have shown that modifications in the piperazine ring can enhance these effects, indicating that this compound may also exhibit similar properties . The anti-inflammatory mechanism is primarily attributed to the inhibition of pro-inflammatory cytokines.

Case Study 1: Antibacterial Efficacy

A recent study synthesized a series of piperazine derivatives and evaluated their antibacterial efficacy. The compound was part of a group that exhibited strong inhibition against Bacillus subtilis, with an IC50 value significantly lower than the reference compound thiourea . This highlights its potential as a lead compound for developing new antibacterial agents.

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of piperazine derivatives. The compound showed notable activity against urease, which is crucial for treating urinary infections caused by urease-producing bacteria . The results indicated that this compound could serve as a template for designing more potent urease inhibitors.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.
  • Enzyme Binding : The structural features enable it to bind effectively to active sites on enzymes like AChE and urease, inhibiting their function.
  • Cytokine Modulation : It may alter cytokine production pathways, thereby reducing inflammation.

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